2-(Azetidin-3-yloxy)-6-methoxypyridine
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Overview
Description
“2-(Azetidin-3-yloxy)-6-methoxypyridine” is a compound that contains an azetidine and a pyridine ring. Azetidine is a four-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom. The azetidine ring is attached to the pyridine ring via an ether linkage (the “oxy” part in the name). The pyridine ring also has a methoxy group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would feature an azetidine ring connected to a pyridine ring via an ether linkage. The methoxy group would be attached to the pyridine ring. The exact 3D conformation would depend on the specific stereochemistry at the azetidine ring .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the azetidine and pyridine rings, as well as the ether and methoxy groups. The nitrogen atoms in the rings could potentially act as nucleophiles, and the ether and methoxy groups could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its exact molecular structure, purity, and the conditions under which it’s stored. Based on its structure, we can predict that it would likely be a solid at room temperature .Properties
IUPAC Name |
2-(azetidin-3-yloxy)-6-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-3-2-4-9(11-8)13-7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAZPZDGFQFJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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